Cyclohexylmethanethiol vs cyclohexanethiol structure difference
Cyclohexylmethanethiol vs cyclohexanethiol structure difference
Structural Distinction, Synthetic Pathways, and Reactivity Profiles
Executive Summary
This guide provides a rigorous technical comparison between Cyclohexanethiol (CHT) and Cyclohexylmethanethiol (CHMT) . While nominally similar in nomenclature, the addition of a single methylene spacer (–CH₂–) in CHMT fundamentally alters its electronic environment, nucleophilicity, and steric profile compared to CHT.
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Cyclohexanethiol (CHT): A secondary thiol where the sulfhydryl group is directly bound to the cyclohexane ring. It exhibits significant steric hindrance and lower nucleophilic efficiency in S_N2 reactions.
-
Cyclohexylmethanethiol (CHMT): A primary thiol where the sulfhydryl group is attached to a methylene bridge. It behaves kinetically as a primary alkyl thiol, offering higher nucleophilicity and distinct self-assembled monolayer (SAM) packing characteristics on noble metals.
Part 1: Structural & Electronic Characterization
The defining difference lies in the hybridization and steric environment of the
Structural Topology
-
CHT (Secondary): The sulfur is bonded to a secondary (
) carbon ( ) within the ring. The chair conformation of the cyclohexane ring forces the thiol group into either an axial or equatorial position, with the equatorial conformer generally being thermodynamically favored to minimize 1,3-diaxial interactions. -
CHMT (Primary): The sulfur is bonded to a primary (
) exocyclic methylene group. This "spacer" decouples the thiol from the rigid ring dynamics, allowing for greater rotational freedom and reduced steric shielding of the sulfur lone pairs.
Comparative Physical Properties
The following data summarizes the key physical distinctions. Note the boiling point elevation in CHMT due to increased molecular weight and surface area (Van der Waals interactions).
| Property | Cyclohexanethiol (CHT) | Cyclohexylmethanethiol (CHMT) |
| CAS Number | 1569-69-3 | 2550-37-0 |
| Structure Type | Secondary Thiol ( | Primary Thiol ( |
| Formula | ||
| Molecular Weight | 116.22 g/mol | 130.25 g/mol |
| Boiling Point | 158–160 °C | ~175–180 °C (Predicted/Homolog) |
| Density | 0.95 g/mL | ~0.96 g/mL |
| Odor Profile | Sharp, penetrating, alliaceous | Sulfury, roasted, "rubber-like" nuances |
| Nucleophilicity | Moderate (Sterically hindered) | High (Accessible lone pair) |
Visualization of Structural Logic
The following diagram illustrates the connectivity and the critical "Spacer Effect."
Caption: Structural logic dictating the reactivity differences between CHT and CHMT.
Part 2: Synthetic Pathways & Protocols[1]
The synthesis of these two compounds requires different strategies. CHT is often made via radical addition or hydrogenation, while CHMT is best synthesized via nucleophilic substitution on an alkyl halide.
Cyclohexanethiol (CHT) Synthesis
-
Industrial Route: Hydrogenation of cyclohexanone in the presence of
over a metal sulfide catalyst (CoMo/Alumina). -
Lab Route: Acid-catalyzed addition of
to cyclohexene.
Cyclohexylmethanethiol (CHMT) Synthesis Protocol
Method: Thiourea Alkylation followed by Alkaline Hydrolysis.
Rationale: This method avoids the use of gaseous
Materials:
-
Cyclohexylmethyl bromide (1.0 eq)
-
Thiourea (1.1 eq)[1]
-
Ethanol (Solvent)
-
Sodium Hydroxide (NaOH) (aq)[1]
-
HCl (1M)
Step-by-Step Protocol:
-
Isothiouronium Salt Formation:
-
Dissolve cyclohexylmethyl bromide (10 mmol) and thiourea (11 mmol) in Ethanol (20 mL).
-
Reflux the mixture for 3–4 hours. The solution will remain clear or turn slightly yellow.
-
Mechanism:[2][3][4][5] The sulfur of thiourea acts as a nucleophile, displacing the bromide to form the S-cyclohexylmethylisothiouronium bromide salt.
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Add aqueous NaOH (5M, 10 mL) directly to the reaction vessel.
-
Reflux for an additional 2 hours under an inert atmosphere (
or Ar) to prevent disulfide formation. -
Observation: The solution may become cloudy as the free thiol separates.
-
-
Workup:
-
Cool to room temperature.[1] Acidify carefully with 1M HCl until pH < 2.
-
Extract the aqueous layer with Dichloromethane (DCM) (
). -
Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification:
-
Purify via vacuum distillation or flash chromatography (Hexanes) if high purity is required.
-
Part 3: Analytical Characterization (NMR)
Distinguishing these two compounds via
NMR Data Comparison
| Compound | Chemical Shift ( | Multiplicity | Integration | |
| CHT | Ring Methine (–CH–SH) | 2.75 – 2.85 ppm | Multiplet (Septet-like) | 1H |
| CHMT | Methylene (–CH₂–SH) | 2.35 – 2.50 ppm | Doublet ( | 2H |
Interpretation
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CHT: The signal is further downfield (~2.8 ppm) due to the deshielding effect of the ring carbon and the sulfur. The splitting is complex due to axial/equatorial coupling with adjacent ring protons.
-
CHMT: The signal is a clean doublet (coupling with the single adjacent methine proton). It appears upfield relative to CHT because the methylene group is less deshielded than the ring methine.
Part 4: Reactivity & Applications (SAMs)
Nucleophilicity and Kinetics
In
-
Reasoning: The secondary carbon in CHT presents steric bulk that hinders the approach of electrophiles.[6] CHMT, being a primary thiol, has an unhindered sulfur atom, making it a "softer" and more accessible nucleophile.
Self-Assembled Monolayers (SAMs) on Gold
Both compounds bind to gold surfaces (Au-S bond), but the packing density differs.
-
CHT SAMs: The rigid cyclohexane ring is directly adjacent to the sulfur anchor. This creates a "footprint" that is too large to allow the sulfur atoms to occupy every available hollow site on the Au(111) lattice efficiently. The result is a disordered monolayer with lower surface coverage.
-
CHMT SAMs: The methylene spacer acts as a pivot. It allows the sulfur to bind to the gold while the bulky cyclohexane ring can rotate and tilt away from the surface normal. This results in a higher packing density and a more ordered monolayer compared to CHT, although still less ordered than linear alkanethiols.
Caption: Impact of the methylene spacer on the packing density of SAMs on Gold.
References
-
BenchChem. (2025).[6] An In-depth Technical Guide to the Discovery and History of Cyclohexanethiol Derivatives. Retrieved from 7
-
Sigma-Aldrich. (n.d.). Cyclohexanethiol Product Specification and Physical Properties. Retrieved from 8
-
National Institutes of Health (NIH) - PubChem. (2025). Cyclohexylmethanethiol Compound Summary (CID 520209).[9] Retrieved from 10
-
Royal Society of Chemistry. (2013).[11] Microwave-Assisted Synthesis of Asymmetric Disulfides (Thiourea Protocol). RSC Advances. Retrieved from 11
-
ChemicalBook. (n.d.). Cyclohexyl mercaptan 1H NMR Spectrum. Retrieved from 12
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexanethiol [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. シクロヘキサンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cyclohexylmethanethiol | C7H14S | CID 520209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclohexylmethanethiol | C7H14S | CID 520209 - PubChem [pubchem.ncbi.nlm.nih.gov]
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